

Application of Fedratinib-d9 in Bioequivalence Studies of Fedratinib: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fedratinib-d9	
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Introduction

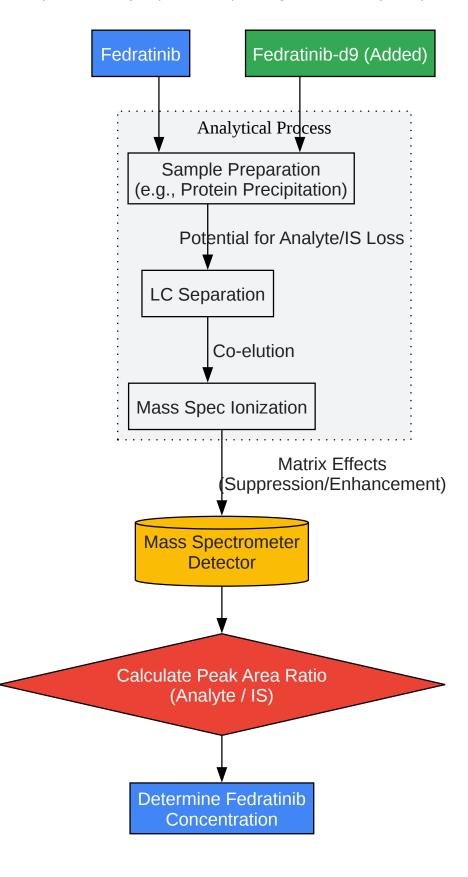
Fedratinib is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2][3] To ensure the therapeutic equivalence of generic formulations of Fedratinib, rigorous bioequivalence (BE) studies are required. A critical component of these studies is the bioanalytical method used to quantify Fedratinib in biological matrices, typically human plasma. The use of a stable isotopelabeled internal standard (SIL-IS), such as **Fedratinib-d9**, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Fedratinib-d9, being chemically identical to Fedratinib, co-elutes during chromatography and experiences identical behavior during sample extraction and ionization.[4][6] This allows it to accurately compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification of Fedratinib.[4][7] These application notes provide a detailed protocol for the use of **Fedratinib-d9** in a bioequivalence study of Fedratinib, including a validated bioanalytical method and a standard BE study design.

The Role of Fedratinib-d9 in Bioanalytical Assays



The fundamental principle behind using a deuterated internal standard is to have a compound that behaves identically to the analyte (Fedratinib) throughout the analytical process.





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Caption: Workflow of Stable Isotope-Labeled Internal Standard in LC-MS/MS.

Bioanalytical Method Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Fedratinib in human plasma using **Fedratinib-d9** as an internal standard. The validation parameters are established in accordance with USFDA guidelines.[1][8]

Materials and Reagents

- Analytes: Fedratinib (reference standard), **Fedratinib-d9** (internal standard)
- Reagents: Acetonitrile, Formic acid, Ammonium formate (all LC-MS grade)
- Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

- Chromatography System: Shimadzu LC system or equivalent[1]
- Mass Spectrometer: Sciex 4500 triple quadrupole mass spectrometer or equivalent[1]
- Analytical Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μm) or equivalent[1]

Experimental Procedures

- 3.3.1 Preparation of Stock and Working Solutions
- Prepare individual stock solutions of Fedratinib and Fedratinib-d9 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Prepare serial dilutions of the Fedratinib stock solution to create calibration curve (CC) standards ranging from 0.5 ng/mL to 1000 ng/mL.[1]
- Prepare quality control (QC) samples at low, medium, and high concentrations.



- Prepare a working solution of **Fedratinib-d9** (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL).
- 3.3.2 Sample Preparation (Protein Precipitation)
- Pipette 100 μL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.
- Add 25 μL of the **Fedratinib-d9** working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3.3.3 LC-MS/MS Conditions



Parameter	Condition
Column	Phenomenex Kinetex C18 (2.1 × 50 mm, 5.0 μ m)[1]
Mobile Phase A	5 mM Ammonium Formate in 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.8 mL/min[1]
Gradient	A suitable gradient to ensure separation from matrix components.
Injection Volume	5 μL
Ionization Mode	Positive Ionization Mode[1]
MRM Transitions	
Fedratinib	m/z 525.5 → 468.9[1]
Fedratinib-d9	m/z 534.5 → 477.9 (inferred)
Temperature	450 °C
Collision Gas	Nitrogen

Bioanalytical Method Validation Summary

The method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

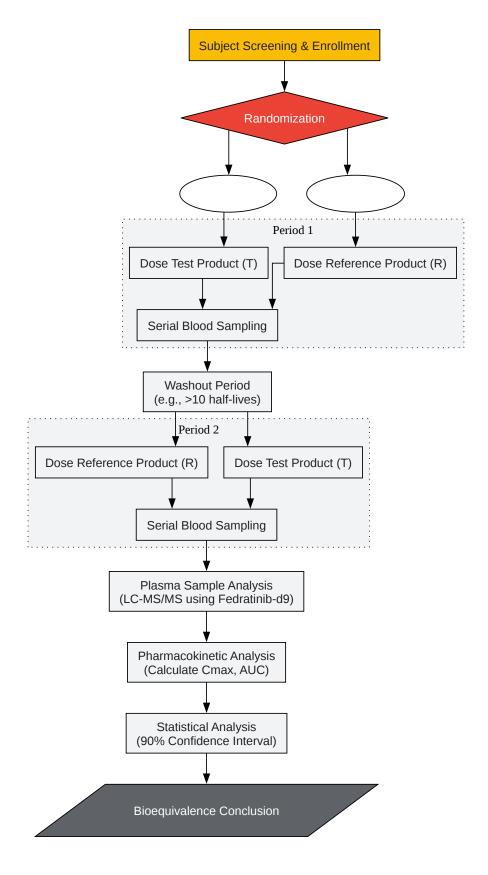


Validation Parameter	Acceptance Criteria	Typical Result for Fedratinib Assay
Linearity (r²)	≥ 0.99[1]	> 0.99
Lower Limit of Quantitation (LLOQ)	Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%	0.5 ng/mL[1]
Intra-day Accuracy & Precision	Accuracy within ±15% of nominal; Precision (CV) ≤ 15%	Accuracy: 95.8-104.5%; CV < 5%[1][8]
Inter-day Accuracy & Precision	Accuracy within ±15% of nominal; Precision (CV) ≤ 15%	Accuracy: 95.3-104.1%; CV < 5%[8]
Matrix Effect	CV of IS-normalized matrix factor should be ≤ 15%	CV < 5%[8]
Recovery	Consistent and reproducible	> 85%
Stability (Freeze-Thaw, Bench-Top, Long-Term)	Analyte concentration within ±15% of nominal concentration	Stable across tested conditions[1]

Bioequivalence Study Protocol

A typical bioequivalence study for Fedratinib would be a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.





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Caption: Bioequivalence Study Workflow for Fedratinib.



Study Design

- Subjects: Healthy adult male and/or female volunteers.
- Dose: Single oral dose of Fedratinib (e.g., 400 mg) of the test and reference products.[9]
- Periods: Two treatment periods separated by a washout period sufficient to eliminate the drug (e.g., at least 10 times the terminal half-life of ~114 hours).[10]
- Blood Sampling: Serial blood samples collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168 hours) to adequately characterize the plasma concentration-time profile. Fedratinib peak plasma concentration is typically reached within 2-4 hours.[11][12]

Pharmacokinetic and Statistical Analysis

- Parameters: The primary pharmacokinetic parameters to be determined are:
 - Cmax: Maximum observed plasma concentration.
 - AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
 - AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
- Statistical Model: Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.
- Bioequivalence Criteria: The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.

Representative Pharmacokinetic Data

The following table presents hypothetical data representative of what would be expected from a bioequivalence study of a 400 mg Fedratinib formulation.



Parameter	Test Product (Mean ± SD)	Reference Product (Mean ± SD)	Ratio of Geometric Means (90% CI)
Cmax (ng/mL)	1250 ± 310	1280 ± 350	97.6% (90.1% - 105.5%)
AUC(0-t) (ng·h/mL)	35,500 ± 7,100	36,100 ± 7,500	98.3% (92.5% - 104.5%)
AUC(0-∞) (ng·h/mL)	38,000 ± 7,900	38,800 ± 8,200	97.9% (92.0% - 104.2%)
Tmax (h, median [range])	3.0 (1.0 - 6.0)	3.0 (1.0 - 6.0)	N/A
t½ (h)	112 ± 25	115 ± 28	N/A

Conclusion

The use of **Fedratinib-d9** as an internal standard in an LC-MS/MS bioanalytical method provides the necessary accuracy, precision, and robustness for the successful execution of Fedratinib bioequivalence studies. The protocols and methods described herein offer a comprehensive framework for researchers and drug development professionals to generate high-quality data, ensuring that generic Fedratinib products meet the stringent regulatory requirements for therapeutic equivalence.

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